molecular formula C15H13N3O2S B2980494 (5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 886498-52-8

(5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

Cat. No.: B2980494
CAS No.: 886498-52-8
M. Wt: 299.35
InChI Key: UGSJRCJCSVGXDS-UHFFFAOYSA-N
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Description

The compound "(5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid" features a 1,2,4-triazole core substituted at position 4 with a naphthalen-1-yl group and at position 5 with a methyl group. A sulfanyl-acetic acid moiety is attached to position 3 of the triazole ring. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the naphthalene system and hydrogen-bonding capacity from the acetic acid group.

Its synthesis likely follows established methods for triazole-thioether derivatives, involving alkylation of a triazole-thiol precursor with a halide (e.g., chloroacetic acid) under basic conditions .

Properties

IUPAC Name

2-[(5-methyl-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-16-17-15(21-9-14(19)20)18(10)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSJRCJCSVGXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC3=CC=CC=C32)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Introduction of the Naphthalene Ring: The naphthalene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Attachment of the Sulfanyl-Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

(5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The naphthalene ring may contribute to the compound’s ability to intercalate with DNA, leading to potential anticancer effects. The sulfanyl-acetic acid moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural variations among analogs include substitutions at positions 4 and 5 of the triazole ring and modifications to the acetic acid moiety. These alterations significantly impact solubility, acidity (pKa), and lipophilicity (logP):

Compound Name Substituents (R⁴, R⁵) Molecular Formula Key Features Predicted pKa logP
Target Compound R⁴ = Naphthalen-1-yl
R⁵ = Methyl
~C₁₅H₁₃N₃O₂S High lipophilicity, aromatic stacking ~3.2 3.8
(5-Phenyl-4H-triazol-3-ylsulfanyl)-acetic acid R⁴ = Phenyl
R⁵ = H
C₁₀H₉N₃O₂S Moderate solubility, lower MW 3.15 2.1
(4-Allyl-5-furan-2-yl-4H-triazol-3-ylsulfanyl)-acetic acid R⁴ = Allyl
R⁵ = Furan-2-yl
C₁₁H₁₁N₃O₃S Polar furan group, flexible allyl chain 3.15 1.9
2-((5-(Hydroxy(phenyl)methyl)-4-R-triazol-3-yl)thio)acetic acid R⁴ = Variable alkyl/aryl
R⁵ = Hydroxy(phenyl)methyl
Varies Enhanced solubility due to hydroxyl group ~2.8–3.5 1.5–2.5
N-(4-Acetylphenyl)-2-(4-allyl-5-phenyl-triazol-3-ylsulfanyl)-acetamide Acetamide replacement C₂₁H₂₀N₄O₂S Reduced acidity, increased H-bond acceptor capacity N/A 2.7

Key Observations :

  • The naphthalene group in the target compound increases logP by ~1.7 units compared to phenyl analogs, suggesting superior membrane permeability but poorer aqueous solubility.
  • Hydroxy-substituted derivatives (e.g., hydroxy(phenyl)methyl) exhibit lower logP and higher solubility, making them favorable for oral bioavailability .
  • Acetamide derivatives (e.g., ) lack the acidic proton of acetic acid, altering pharmacokinetic profiles.

Structural and Analytical Characterization

Tools like SHELX , WinGX , and ORTEP-3 are critical for crystallographic analysis, confirming molecular geometry and substituent orientation. IR and NMR spectroscopy (e.g., ¹H/¹³C) are standard for verifying functional groups and purity .

Biological Activity

(5-Methyl-4-naphthalen-1-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid, a compound with the chemical formula C15H13N3O2SC_{15}H_{13}N_3O_2S, has gained attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its anticancer properties, antibacterial activity, and mechanism of action.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the naphthalene moiety enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The sulfanyl group contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

Case Studies

  • In vitro Studies :
    • The compound was tested on human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines. Results indicated significant cytotoxicity with IC50 values of 654.31 µM for HT29 and 794.37 µM for A549 cells .
    • Structure-activity relationship (SAR) studies suggested that the triazole and naphthalene rings are crucial for its anticancer activity. Modifications to these rings can enhance or diminish potency .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. Molecular docking studies have shown that it interacts with key proteins involved in cell survival and apoptosis regulation .

Antibacterial Activity

In addition to its anticancer effects, this compound has demonstrated antibacterial properties.

Experimental Findings

  • The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed higher efficacy than some conventional antibiotics in specific strains .

Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/EffectivenessMechanism of Action
Anticancer HT29654.31 µMInduction of apoptosis
A549794.37 µMInteraction with survival proteins
Antibacterial Various bacteriaSuperior to conventional drugsDisruption of bacterial cell wall

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